molecular formula C18H14FN5O B2675296 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide CAS No. 2034486-52-5

3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2675296
CAS RN: 2034486-52-5
M. Wt: 335.342
InChI Key: PSOVCIZPTZJUIH-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some similar compounds have been reported to have a melting point of 289 °C .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These compounds have attracted the interest of medicinal chemists due to their structural similarity to purine bases like adenine and guanine .

Substituent Diversity

The substituents present at positions N1, C3, C4, C5, and C6 significantly influence the properties of pyrazolo[3,4-b]pyridines. Researchers have explored various synthetic methods, starting from preformed pyrazoles or pyridines, to introduce diverse substituents. Notably, more than 300,000 pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents) to date .

Biomedical Applications

These compounds exhibit intriguing biological activities, making them relevant for several applications:

a. Antimicrobial Potential: Researchers have explored the antimicrobial potential of pyrazolo[3,4-b]pyridines. Their ability to inhibit microbial growth and combat infections is an area of active investigation .

b. H+,K±ATPase Inhibition: Compound 13e, a derivative of pyrazolo[3,4-b]pyridine, has shown potent H+,K±ATPase inhibitory activity. Its efficacy surpasses that of proton pump inhibitors (PPIs), with a longer duration of action .

c. Structure–Activity Relationship Studies: Novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized, and comprehensive structure–activity relationship studies are underway .

d. Green Synthesis: Efficient and green synthetic methods for highly functionalized pyrazolo[3,4-b]pyridines have been developed, emphasizing practicality and scalability .

Mechanism of Action

The mechanism of action of this compound is likely to be complex and would depend on its specific molecular structure and the biological system in which it is acting. Pyrazolines and their derivatives have been reported to have various biological and pharmacological activities .

Future Directions

The future directions for research on this compound could include further exploration of its biological and pharmacological activities, development of new synthesis methods, and investigation of its potential applications in various fields .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-23-17(11-16(22-23)12-2-4-13(19)5-3-12)18(25)21-14-7-9-24-15(10-14)6-8-20-24/h2-11H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVCIZPTZJUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide

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